Tert-butyl 2-amino-2-(2,3-dichlorophenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(2,3-dichlorophenyl)acetate is a chemical compound that is likely to be used in organic synthesis . It is related to tert-butyl acetate, which is a colorless flammable liquid with a camphor or blueberry-like smell . Tert-butyl acetate is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Synthesis Analysis
The synthesis of similar compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis of Aceclofenac involves two steps. The first step of the process gives the intermediate tert-Butyl- 2-[(2,6-Dichlorophenyl) Amine] phenyl acetoxy acetate which is further utilized to make the final product chemical named as 2-[(2,6-dichlorophenyl) amino] phenyl acectoxyacetic acid .Chemical Reactions Analysis
This compound may be involved in reactions similar to those of tert-butyl 2,2,2-trichloroacetimidate, which is a reagent for the preparation of t-butyl esters and ethers in soft conditions with high yields . It is also related to tert-butyl acetate, which is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .Properties
IUPAC Name |
tert-butyl 2-amino-2-(2,3-dichlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)10(15)7-5-4-6-8(13)9(7)14/h4-6,10H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDBWUXKDPPUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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